![molecular formula C25H18ClN3O3S B2809597 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893317-67-4](/img/structure/B2809597.png)
2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Overview
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused tricyclic framework with a benzothiazine dioxide core, a pyran ring, and functional groups including a benzyl substituent, a 4-chlorophenyl group, and a nitrile moiety. Its synthesis involves multistep reactions starting from methyl anthranilate, followed by N-benzylation, ring closure, and multicomponent reactions with malononitrile and substituted benzaldehydes . The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the benzyl substituent influences steric interactions, both critical for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This step involves the cyclization of a substituted aniline with a thiocarbonyl compound under acidic conditions to form the benzothiazine core.
Introduction of the Pyrano Ring: The benzothiazine intermediate is then reacted with a suitable aldehyde and a nitrile in the presence of a base to form the pyrano ring through a cycloaddition reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promising biological activity that could be relevant in pharmacological contexts. Preliminary studies suggest that it may interact with various molecular targets such as enzymes and receptors, potentially modulating biological pathways involved in disease processes.
Potential Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exhibit anticancer properties. Studies have suggested that this compound could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest: It may interfere with the cell cycle progression of cancer cells.
- Apoptotic Pathways Activation: The compound could activate intrinsic apoptotic pathways leading to cancer cell death.
Mechanism of Action
The mechanism of action of 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyranobenzothiazine Family
Compound 6d :
- Structure: 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide.
- Key Differences : Lacks the 4-chlorophenyl group (replaced by phenyl).
- Activity: Selective MAO-A inhibitor (IC₅₀ = 0.42 µM) with 20-fold selectivity over MAO-B.
Compound 7q :
- Structure: 2-Amino-6-methyl-4-(4-fluorophenyl)-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide.
- Key Differences : Methyl group at position 6 instead of benzyl; 4-fluorophenyl instead of 4-chlorophenyl.
- Activity : Selective MAO-A inhibitor (IC₅₀ = 0.38 µM). The smaller methyl group and fluorophenyl substituent likely reduce steric hindrance, favoring MAO-A’s active site .
Compound 6h :
- Structure: 2-Amino-6-benzyl-4-(3,4-dichlorophenyl)-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide.
- Key Differences : Dichlorophenyl group at position 3.
- Activity : Potent MAO-B inhibitor (IC₅₀ = 0.12 µM). Additional chlorine atoms enhance hydrophobic interactions with MAO-B’s substrate cavity, improving potency .
Pyrano-Pyrazole and Pyrano-Pyran Analogues
Compound 3s :
- Structure: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
- Key Differences : Pyrazole core instead of benzothiazine; methoxyphenyl and 2-chlorophenyl substituents.
- Properties: Melting point 170.7–171.2°C; IR peaks at 2191 cm⁻¹ (C≡N).
Compound 6h (Pyrano-Pyran):
- Structure: 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.
- Key Differences: Pyranopyran core with a hydroxymethyl group; 4-chlorobenzyloxy substituent.
- Properties : Higher melting point (232–236°C) due to hydrogen bonding from the hydroxymethyl group. The absence of the benzothiazine dioxide moiety eliminates sulfone-related electronic effects .
Thiazolo-Pyrimidine Derivatives
Compound 11a :
- Structure : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Key Differences : Thiazolo-pyrimidine core with a furan substituent.
- Properties : IR peaks at 2219 cm⁻¹ (C≡N); lower MAO inhibition due to the lack of a fused benzothiazine system, which is critical for π-π stacking in MAO binding .
MAO Inhibition
*Predicted data based on structural analogs.
Key SAR Insights :
- Benzyl vs. Methyl at Position 6 : Benzyl groups (as in the target compound) enhance MAO-B selectivity by filling a hydrophobic subpocket.
- 4-Chlorophenyl vs. Phenyl : The chloro substituent increases electron-withdrawing effects and lipophilicity, improving MAO-B binding.
- Benzothiazine Dioxide Core : Essential for hydrogen bonding with MAO-B’s FAD cofactor via the sulfone group .
Molecular Docking Analysis
- The target compound’s 4-chlorophenyl group forms van der Waals contacts with MAO-B’s Ile199 and Tyr326, while the benzyl group interacts with Leu164. In contrast, methyl-substituted analogs (e.g., 7q) fail to occupy these hydrophobic regions, explaining their MAO-A selectivity .
Physicochemical Properties
Property | Target Compound | 3s | 6h (Pyrano-Pyran) |
---|---|---|---|
Melting Point (°C) | 210–215* | 170.7–171.2 | 232–236 |
IR ν(C≡N) (cm⁻¹) | ~2190* | 2191 | 2191 |
LogP (Predicted) | 4.2 | 3.8 | 2.9 |
*Estimated based on analogs.
Insights :
- Higher melting points in benzothiazine derivatives (vs. pyrano-pyrazoles) correlate with stronger crystal packing due to planar fused rings.
- The target compound’s logP suggests moderate blood-brain barrier permeability, favorable for CNS-targeted MAO inhibitors.
Biological Activity
The compound 2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide , with the CAS number 893317-67-4 , belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHClNOS
- Molecular Weight : 475.9 g/mol
- Structure : The compound features a complex structure that includes a pyrano-benzothiazine core, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
1. Acetylcholinesterase Inhibition
One of the prominent activities associated with this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
- Findings : Studies have shown that derivatives of this compound exhibit significant AChE inhibitory activity, with some achieving IC values in the nanomolar range. For example, related compounds have demonstrated IC values as low as 0.11 nM against AChE .
2. Anticancer Activity
Research indicates that compounds with similar structural motifs possess anticancer properties.
- Mechanism : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation.
- Case Studies : In vitro studies have reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells .
3. Antimicrobial Activity
The antimicrobial potential of related dihydropyrano compounds has also been documented.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Findings : Some derivatives have exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Tables
Biological Activity | Mechanism | IC Value |
---|---|---|
Acetylcholinesterase Inhibition | Increases acetylcholine levels | ≤ 0.11 nM |
Anticancer | Induces apoptosis; inhibits proliferation | Varies by cell line |
Antimicrobial | Disrupts cell membranes | Varies |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for this compound, and what reaction conditions are critical for yield optimization?
The compound is synthesized via a multi-component reaction (MCR) involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, substituted benzaldehydes, and active methylene nitriles. Key steps include:
- Cyclization : Formation of the pyran ring under acidic conditions (e.g., acetic anhydride/sodium acetate) at 80–100°C .
- Substituent control : Use of 4-chlorobenzaldehyde ensures regioselectivity at the 4-position.
- Yield optimization : Refluxing in a 1:1 mixture of ethanol/water for 12–24 hours improves crystallinity and purity (yields >75%) .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm and nitrile signals at δ 116–118 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 503.5 [M+H]) .
- X-ray crystallography : Resolves stereochemistry in solid-state forms .
Table 1: Key Spectral Data
Technique | Observations | Reference |
---|---|---|
NMR | δ 5.85 (d, J = 9.2 Hz, 1H, pyran-H), δ 2.14 (s, 3H, CH) | |
NMR | 160.9 ppm (C=O), 154.7 ppm (aromatic C-Cl), 116.3 ppm (C≡N) | |
HRMS | m/z 503.5 [M+H] (calculated for CHClFNOS) |
Q. How do solvent systems and pH influence the compound’s stability during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve final product crystallization .
- pH control : Reactions conducted at pH 6.5–7.0 (buffered with ammonium acetate) prevent decomposition of the benzothiazine core .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Key evidence includes:
- IC values : 0.8–2.4 µM against MCF-7 and HeLa cells, comparable to paclitaxel .
- Molecular docking : The 4-chlorophenyl group forms hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala250) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT assay at 48–72 hours) .
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 4-bromophenyl substitutions) to identify SAR trends .
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?
- ADMET modeling : SwissADME predicts moderate bioavailability (TPSA = 98 Å, logP = 3.1) and CYP3A4-mediated metabolism .
- Toxicity alerts : The nitrile group may pose hepatotoxicity risks, requiring in vitro cytotoxicity screening in HepG2 cells .
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIIUKOUAQXOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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